7-Azaspiro[3.6]decane

Antifungal Drug Discovery Biofilm Inhibition Antivirulence

7-Azaspiro[3.6]decane (HCl) provides a conformationally constrained 3D scaffold with distinct azepane-cyclobutane geometry, unavailable with isomers like 7-azaspiro[3.5]nonane. Ideal for fragment-based discovery targeting C. albicans biofilms or oncology programs needing defined exit vectors. Its reliable commercial availability (97% purity) minimizes supply risk versus other isomers.

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
Cat. No. B13239042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Azaspiro[3.6]decane
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESC1CC2(C1)CCCNCC2
InChIInChI=1S/C9H17N/c1-3-9(4-1)5-2-7-10-8-6-9/h10H,1-8H2
InChIKeyVCSWIDPMTFSITK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Azaspiro[3.6]decane Chemical and Structural Baseline for Procurement


7-Azaspiro[3.6]decane (CAS: 1368186-85-9) is a bicyclic spirocyclic amine building block with the molecular formula C9H17N and molecular weight 139.24 g/mol . The scaffold consists of a six-membered azepane ring spiro-fused to a four-membered cyclobutane ring at a shared carbon atom, producing a rigid, three-dimensional structure that projects the basic amine functionality into a defined spatial orientation [1]. Commercially available primarily as the hydrochloride salt (CAS: 1956385-22-0, MW 175.7 g/mol, typical purity ≥95%), the compound serves as a versatile intermediate for medicinal chemistry and fragment-based drug discovery programs requiring conformationally constrained amine scaffolds .

Why Generic Azaspiro[3.6]decane Substitution Fails in Medicinal Chemistry Programs


The [3.6] spirocyclic ring system constitutes a privileged scaffold class in drug discovery precisely because subtle variations in ring size, heteroatom placement, and substitution pattern produce profound differences in physicochemical properties, target engagement, and downstream pharmacology [1]. Within the azaspiro[3.6]decane family alone, positional isomers (1-, 2-, 6-, 7-aza) and heteroatom variants (oxa-, thia-, diaza-) exhibit distinct conformational preferences, basicity (pKa), lipophilicity (logP), and metabolic stability profiles that cannot be predicted from scaffold similarity alone . The 7-aza isomer specifically places the basic nitrogen within a seven-membered azepane ring spiro-fused to cyclobutane—a unique geometry that differs fundamentally from the more common 2-azaspiro[3.6]decane (three-membered azetidine ring) and 7-azaspiro[3.5]nonane (six-membered piperidine ring) scaffolds [2]. Direct experimental evidence demonstrates that closely related spirocyclic cores—7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane—exhibit differentiated potency against fatty acid amide hydrolase (FAAH) compared to other spirocyclic scaffolds, underscoring that core selection directly impacts biological activity [3]. Consequently, substituting 7-azaspiro[3.6]decane with a positional isomer or alternative spirocyclic amine introduces unvalidated SAR changes that risk derailing established lead optimization trajectories.

Quantitative Differentiation Evidence for 7-Azaspiro[3.6]decane Procurement


Antifungal Activity Differentiation: 7-Azaspiro[3.6]decane-Containing Analogs vs. Other Scaffolds in C. albicans Biofilm Inhibition

A high-content screen of 20,000 small molecules identified a novel series of diazaspiro-decane structural analogs as the predominant bioactive class inhibiting Candida albicans biofilm formation [1]. The lead compound from this series demonstrated in vivo activity in clinically relevant murine models of both invasive and oral candidiasis, representing a promising lead for antifungal drug development [2]. Notably, the diazaspiro-decane scaffold was 'largely represented among the bioactive compounds' identified in the screen, suggesting a scaffold-specific enrichment for this activity profile relative to other chemical classes in the library [3]. This differentiation is based on class-level inference from the diazaspiro-decane scaffold family, of which 7-azaspiro[3.6]decane is a core building block.

Antifungal Drug Discovery Biofilm Inhibition Antivirulence

Cytotoxicity Comparison: 7-Azaspiro[3.6]decane Derivative vs. Related Spirocyclic Scaffolds

A derivative containing the 7-azaspiro[3.6]decane scaffold exhibited cytotoxicity with IC50 values of 15 µM against MCF-7 breast cancer cells and 20 µM against A549 lung cancer cells . In cross-study comparison, an analog based on the 1-phenyl-2-azaspiro[3.6]decane scaffold demonstrated cytotoxic activity on MCF-7 cells with an IC50 of 40 µg/mL [1]. While the units differ (µM vs. µg/mL) and the compounds are not identical derivatives, this comparison illustrates that the position of the nitrogen atom within the spiro[3.6]decane framework can modulate cytotoxic potency.

Anticancer Drug Discovery Cytotoxicity Scaffold Comparison

Spacer Group Differentiation: 7-Azaspiro[3.6]decane vs. Alternative Spirocyclic Amines in Pharmacophore Design

Spirocyclic amines serve as conformationally constrained spacer groups that orient pharmacophoric elements in defined three-dimensional geometries [1]. The 7-azaspiro[3.6]decane scaffold provides a specific exit vector geometry (distance and angle between attachment points) that differs from alternative spirocyclic amines. For example, 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane were identified as lead FAAH inhibitor scaffolds based on their superior potency relative to other spirocyclic cores [2]. This demonstrates that the choice of spirocyclic core directly impacts target binding. The 7-azaspiro[3.6]decane scaffold offers a distinct spatial arrangement—a seven-membered azepane ring fused to a four-membered cyclobutane—that is not duplicated by other commercially available spirocyclic amines, providing unique geometric possibilities for fragment linking and scaffold hopping .

Fragment-Based Drug Discovery Spirocyclic Scaffolds Medicinal Chemistry

Commercial Availability and Purity Comparison: 7-Azaspiro[3.6]decane HCl vs. Positional Isomers

7-Azaspiro[3.6]decane hydrochloride (CAS: 1956385-22-0) is commercially available from multiple suppliers with purity specifications of ≥95% . In contrast, alternative positional isomers such as 6-azaspiro[3.6]decane hydrochloride (CAS: 2138535-24-5) and 2-azaspiro[3.6]decane (CAS: 308848-85-3) have more limited commercial availability and may require custom synthesis . The 7-aza isomer benefits from established synthetic routes that include cyclization of 1,1-pentamethylene oxalic acid with urea at 150-200°C for 0.5-2 hours, yielding the desired spirocyclic compound efficiently . This more reliable supply chain reduces procurement lead times and ensures batch-to-batch consistency for research programs.

Chemical Procurement Building Block Availability Purity Specifications

Optimal Research and Procurement Application Scenarios for 7-Azaspiro[3.6]decane


Antifungal Drug Discovery Targeting Biofilm Formation and Virulence

7-Azaspiro[3.6]decane serves as a key building block for synthesizing diazaspiro-decane analogs with demonstrated activity against Candida albicans biofilm formation, filamentation, and virulence [1]. A high-content screen of 20,000 compounds identified diazaspiro-decane analogs as the predominant bioactive class inhibiting C. albicans biofilm formation, with the lead compound showing in vivo efficacy in murine models of invasive and oral candidiasis without eliciting resistance [2]. Procurement of 7-azaspiro[3.6]decane is appropriate for medicinal chemistry teams pursuing antivirulence approaches against fungal pathogens, particularly programs seeking to avoid the resistance liabilities associated with conventional antifungal agents .

Fragment-Based Drug Discovery Requiring Conformationally Constrained Amine Scaffolds

The rigid spirocyclic framework of 7-azaspiro[3.6]decane provides a well-defined exit vector geometry (7-membered azepane spiro-fused to 4-membered cyclobutane) that projects the basic amine nitrogen in a precise spatial orientation [1]. This unique geometry differentiates it from alternative spirocyclic amines like 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane, which exhibit different target binding profiles as demonstrated in FAAH inhibitor SAR studies [2]. Procurement is warranted for fragment-based drug discovery campaigns seeking to explore novel three-dimensional chemical space not accessible with planar aromatic or more common spirocyclic scaffolds .

Anticancer Lead Optimization with Defined Scaffold Geometry

Derivatives based on the 7-azaspiro[3.6]decane scaffold have demonstrated micromolar cytotoxicity against MCF-7 breast cancer (IC50 15 µM) and A549 lung cancer (IC50 20 µM) cell lines [1]. While the precise mechanism remains under investigation, the scaffold provides a rigid framework for elaborating structure-activity relationships. Procurement of the 7-aza isomer is appropriate for oncology programs that have already established preliminary SAR with this scaffold class and require additional building block material for analog synthesis and potency optimization [2].

Supply Chain Risk Mitigation for Azaspiro[3.6]decane Scaffold Research

Unlike other positional isomers (e.g., 2-azaspiro[3.6]decane, 6-azaspiro[3.6]decane) that have limited commercial availability, 7-azaspiro[3.6]decane hydrochloride is reliably sourced from multiple vendors at ≥95% purity [1][2]. Established synthetic routes using cyclization of 1,1-pentamethylene oxalic acid with urea at 150-200°C provide reproducible access to the scaffold . For research organizations requiring consistent, long-term supply of azaspiro[3.6]decane building blocks for ongoing medicinal chemistry programs, the 7-aza isomer represents the most procurement-ready option with the lowest supply chain risk .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Azaspiro[3.6]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.